molecular formula C37H49N7O9S B549294 Pentagastrin CAS No. 5534-95-2

Pentagastrin

Cat. No.: B549294
CAS No.: 5534-95-2
M. Wt: 767.9 g/mol
InChI Key: NEYNJQRKHLUJRU-DZUOILHNSA-N
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Description

Pentagastrin is a synthetic polypeptide that mimics the physiological effects of the naturally occurring hormone gastrin. It is primarily used as a diagnostic aid to evaluate gastric acid secretory function. This compound stimulates the secretion of gastric acid, pepsin, and intrinsic factor, making it valuable in various diagnostic tests .

Mechanism of Action

Target of Action

Pentagastrin is a synthetic pentapeptide that mimics the actions of endogenous gastrin . It primarily targets the oxyntic cells of the stomach and the cholecystokinin-B (CCK-B) receptor , which is expressed widely in the brain .

Mode of Action

The exact mechanism by which this compound stimulates gastric acid, pepsin, and intrinsic factor secretion is unknown. Since this compound is an analogue of natural gastrin, it is believed that it excites the oxyntic cells of the stomach to secrete to their maximum capacity . When this compound binds to the CCK-B receptor, it activates the phospholipase C second messenger system .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates the secretion of gastric acid, pepsin, and intrinsic factor, which are crucial for digestion . It also increases gastrointestinal motility by a direct effect on the intestinal smooth muscle . It delays gastric emptying time probably by stimulation of terminal antral contractions, which enhance retropulsion .

Pharmacokinetics

It is known that this compound has an elimination half-life of 10 minutes or less .

Result of Action

The action of this compound results in the stimulation of gastric acid, pepsin, and intrinsic factor secretion, which aids in digestion . It also increases gastrointestinal motility and delays gastric emptying time . When given intravenously, this compound may cause panic attacks .

Action Environment

It is known that this compound is used as a diagnostic aid for evaluation of gastric acid secretory function, and its efficacy in this role may be influenced by the patient’s health status and other individual factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentagastrin is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Pentagastrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pentagastrin has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigates the role of gastrin in gastric acid secretion and gastrointestinal physiology.

    Medicine: Diagnostic aid for evaluating gastric acid secretory function, gastric hypersecretion, and Zollinger-Ellison syndrome. .

    Industry: Employed in the development of diagnostic kits and assays for clinical use

Comparison with Similar Compounds

Comparison:

This compound’s stability and ease of use in diagnostic applications make it a valuable tool in both clinical and research settings.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYNJQRKHLUJRU-DZUOILHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048992
Record name Pentagastrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN DIMETHYL FORMAMIDE & DIMETHYL SULFOXIDE; INSOL IN WATER, ETHANOL, ETHER, BENZENE
Record name PENTAGASTRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The exact mechanism by which pentagastrin stimulates gastric acid, pepsin, and intrinsic factor secretion is unknown; however, since pentagastrin is an analogue of natural gastrin, it is believed that it excites the oxyntic cells of the stomach to secrete to their maximum capacity. Pentagastrin stimulates pancreatic secretion, especially when administered in large intramuscular doses. Pentagastrin also increases gastrointestinal motility by a direct effect on the intestinal smooth muscle. However, it delays gastric emptying time probably by stimulation of terminal antral contractions, which enhance retropulsion., MOST PROMINENT ACTION OF PENTAGASTRIN IS TO STIMULATE SECRETION OF GASTRIC ACID, PEPSIN, & INTRINSIC FACTOR OF CASTLE...STIMULATES PANCREATIC SECRETION, INHIBITS ABSORPTION OF WATER & ELECTROLYTES FROM ILEUM, CONTRACTS SMOOTH MUSCLE OF LOWER ESOPHAGEAL SPHINCTER & STOMACH (BUT DELAYS GASTRIC EMPTYING TIME)..., .../IT/ RELAXES SPHINCTER OF ODDI, INCR BLOOD FLOW IN GASTRIC MUCOSE, STIMULATES L-HISTIDINE DECARBOXYLASE ACTIVITY IN RAT GASTRIC MUCOSA, &, IN HIGH DOSES, STIMULATES VARIETY OF SMOOTH MUSCLES IN DIFFERENT SPECIES., IT ALSO MIMICS OR BLOCKS EFFECTS OF POLYPEPTIDES PANCREOZYMIN-CHOLECYSTOKININ, SECRETIN, CAERULIN, NATURALLY OCCURRING DECAPEPTIDE THAT, ALONG WITH PANCREOZYMIN-CHOLECYSTOKININ, SHARES COMMON C-TERMINAL HEPTAPEPTIDE RESIDUE WITH GASTRIN., PENTAGASTRIN ACTIVATES ADENYLATE CYCLASE IN GASTRIC MUCOSA..., PENTAGASTRIN INITIALLY PRODUCED MARKED ANTRAL ACTIVITY IN PHYSIOLOGICAL STRICTURE & SUBSEQUENT DELAY IN OVERALL RATE OF GASTRIC EMPTYING. FUNDAL MOTILITY WAS UNAFFECTED THOUGH REFLUX FROM ANTRUM OCCURRED.
Record name Pentagastrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00183
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Record name PENTAGASTRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FINE, COLORLESS NEEDLE-SHAPED CRYSTALS FROM 2-ETHOXYETHANOL + WATER

CAS No.

5534-95-2
Record name Pentagastrin [USAN:INN:BAN:JAN]
Source ChemIDplus
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Record name Pentagastrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Pentagastrin
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Record name Pentagastrin
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Record name PENTAGASTRIN
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Record name PENTAGASTRIN
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Melting Point

229-230 °C (DECOMP)
Record name Pentagastrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PENTAGASTRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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